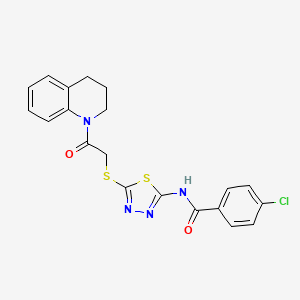
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone, also known as CDP-840, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazoles and is characterized by its unique chemical structure that makes it a promising candidate for various biomedical applications.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer progression. The compound also exhibits antioxidant properties and can scavenge free radicals, which are known to damage cells and tissues.
Biochemical and Physiological Effects:
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone has been shown to exert various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. The compound has also been shown to inhibit the proliferation and migration of cancer cells, thereby preventing tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone in lab experiments is its unique chemical structure, which makes it a promising candidate for various biomedical applications. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of using 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone. One potential application is in the development of novel anti-inflammatory and anti-cancer drugs. The compound's unique chemical structure and multiple targets make it a promising candidate for drug development. Another potential application is in the development of radioprotective agents for cancer therapy. 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone has been shown to protect against radiation-induced damage, which could be useful in improving the efficacy of cancer treatment. Finally, further research is needed to fully understand the mechanism of action of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone and its potential applications in various diseases.
Métodos De Síntesis
The synthesis of 1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone involves the reaction of 4-chloroacetophenone with 4,5-dichloroimidazole in the presence of a suitable base. The reaction proceeds via a nucleophilic substitution mechanism to yield the desired product. The purity and yield of the product can be improved by using appropriate purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been studied for its potential use as a radioprotective agent in cancer therapy.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(4,5-dichloroimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N2O/c12-8-3-1-7(2-4-8)9(17)5-16-6-15-10(13)11(16)14/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROYROUOQBZPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=NC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

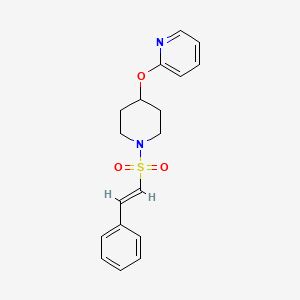
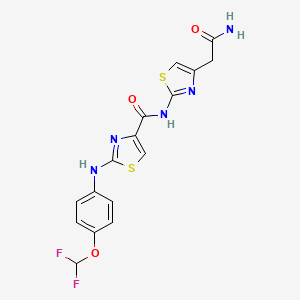
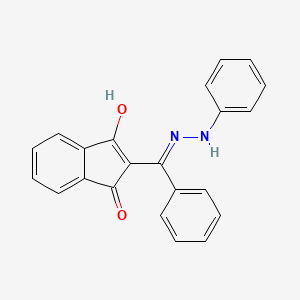
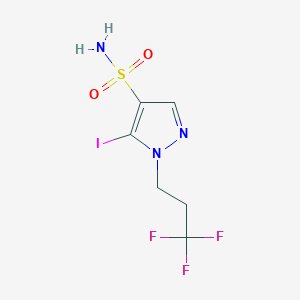
![2-[1-(2-cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide](/img/structure/B2872225.png)
![4-{4-[3-(Trifluoromethyl)benzoyl]piperazino}benzenecarbonitrile](/img/structure/B2872226.png)
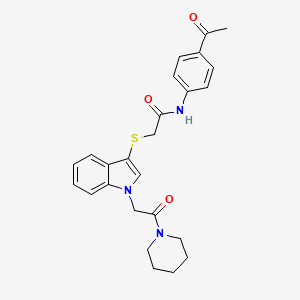
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)
![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)
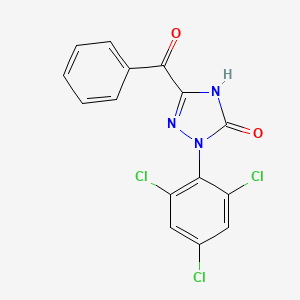


![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)
